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1-Hydroxy-6-methoxy-2-naphthaldehyde Documentation Hub

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  • Product: 1-Hydroxy-6-methoxy-2-naphthaldehyde
  • CAS: 111258-03-8

Core Science & Biosynthesis

Foundational

1-hydroxy-6-methoxy-2-naphthaldehyde molecular weight and formula

Structural Characterization, Synthetic Pathways, and Photophysical Applications Physicochemical Characterization 1-hydroxy-6-methoxy-2-naphthaldehyde (HMNA) represents a specific class of bifunctionalized naphthalenes. I...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Photophysical Applications

Physicochemical Characterization

1-hydroxy-6-methoxy-2-naphthaldehyde (HMNA) represents a specific class of bifunctionalized naphthalenes. It combines an electron-donating methoxy group at the C6 position with an ortho-hydroxy aldehyde motif at the C1/C2 positions. This specific arrangement creates a "push-pull" electronic system ideal for excited-state intramolecular proton transfer (ESIPT) mechanisms, distinguishing it from its isomer, the pharmaceutical intermediate 6-methoxy-2-naphthaldehyde.

Molecular Identity Table
PropertySpecification
IUPAC Name 1-hydroxy-6-methoxy-naphthalene-2-carbaldehyde
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Exact Mass 202.06299 g/mol
Physical State Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in H₂O
Key Functional Groups Phenolic Hydroxyl (C1), Formyl (C2), Methoxy (C6)
Structural Analysis

The molecule features a naphthalene core. The hydroxyl group at C1 and the aldehyde at C2 form a strong intramolecular hydrogen bond (O–H···O=C). This six-membered hydrogen-bonded ring is the structural basis for its stability and its fluorescence properties (Stokes shift). The methoxy group at C6 acts as an auxochrome, extending the conjugation and modulating the electron density of the naphthalene ring.

Synthetic Architecture

The synthesis of HMNA requires a regio-controlled approach to ensure the aldehyde installs at the C2 position relative to the C1 hydroxyl. The most robust pathway utilizes the Vilsmeier-Haack formylation of the intermediate 6-methoxy-1-naphthol.

Retrosynthetic Logic
  • Target: 1-hydroxy-6-methoxy-2-naphthaldehyde.

  • Precursor: 6-methoxy-1-naphthol.

  • Starting Material: 6-methoxy-1-tetralone (commercially available).

Detailed Synthetic Protocol

This protocol describes the conversion of 6-methoxy-1-naphthol to the target aldehyde.

Reagents:

  • 6-Methoxy-1-naphthol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (Excess/Solvent)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for 30 minutes until the "Vilsmeier salt" (chloroiminium ion) precipitates or forms a viscous suspension.

  • Substrate Addition: Dissolve 6-methoxy-1-naphthol in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Allow the mixture to warm to room temperature, then heat to 60°C for 3–4 hours. The electrophilic iminium species attacks the electron-rich C2 position (ortho-para direction of the OH group favors C2 and C4, but C2 is kinetically favored due to chelation effects).

  • Hydrolysis: Cool the reaction mixture to 0°C. Quench by pouring into crushed ice/saturated sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt into the aldehyde.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Synthesis Workflow Diagram

Synthesispathway Tetralone 6-Methoxy-1-tetralone Naphthol 6-Methoxy-1-naphthol Tetralone->Naphthol Aromatization (Pd/C, Heat) Intermediate Iminium Salt (Intermediate) Naphthol->Intermediate Vilsmeier-Haack (POCl3/DMF, 0°C) Target 1-Hydroxy-6-methoxy- 2-naphthaldehyde Intermediate->Target Hydrolysis (NaOAc/H2O)

Figure 1: Step-wise synthetic conversion from tetralone precursor to the target aldehyde via Vilsmeier-Haack formylation.

Applications in Chemosensing (ESIPT)

While 6-methoxy-2-naphthaldehyde is a precursor to the NSAID Nabumetone, 1-hydroxy-6-methoxy-2-naphthaldehyde is primarily utilized in the development of fluorescent chemosensors.

Mechanism of Action

The molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Ground State (Enol): The proton resides on the oxygen of the hydroxyl group.

  • Excitation: Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase.

  • Proton Transfer: The proton migrates to the carbonyl oxygen, forming a keto-tautomer.

  • Emission: The keto-tautomer relaxes, emitting a photon with a large Stokes shift (red-shifted fluorescence), preventing self-quenching.

Sensor Design (Schiff Bases)

Researchers derivatize the aldehyde group with hydrazines or amines to create "Schiff base" ligands. These ligands are non-fluorescent (due to C=N isomerization) until they bind a metal ion (e.g., Al³⁺, Zn²⁺, Cu²⁺), which inhibits isomerization and restores ESIPT fluorescence (Chelation-Enhanced Fluorescence - CHEF).

ESIPT_Mechanism Enol Enol Form (Ground State) ExcitedEnol Enol* (Excited State) Enol->ExcitedEnol hv (Absorption) ExcitedKeto Keto* (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT (Fast) Keto Keto Form (Ground State) ExcitedKeto->Keto Fluorescence (Large Stokes Shift) Keto->Enol Reverse Proton Transfer

Figure 2: The ESIPT photocycle responsible for the fluorescence properties of 1-hydroxy-2-naphthaldehyde derivatives.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) Singlet at ~10.5–10.8 ppm (Aldehyde CHO). Singlet at ~12.0–13.0 ppm (Phenolic OH, D₂O exchangeable).Confirms the aldehyde is present and H-bonded (downfield shift).
IR Spectroscopy 1640–1660 cm⁻¹ (C=O stretch). Broad band 3100–3400 cm⁻¹ (O-H stretch).Lower C=O frequency than typical aldehydes indicates intramolecular H-bonding.
Mass Spectrometry Molecular Ion peak [M+] at m/z 202.2 .Confirms molecular formula C₁₂H₁₀O₃.

References

  • Vilsmeier-Haack Reaction on Naphthols: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

  • ESIPT Mechanism in Naphthaldehydes: Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.

  • Synthesis of Methoxy-Naphthaldehydes: Rao, P. S., & Venkataraman, K. (1938). The Constitution of the Product of the Reaction between 2-Naphthol and Hexamethylenetetramine. Proceedings of the Indian Academy of Sciences.

  • General Properties of 1-Hydroxy-2-Naphthaldehyde: PubChem Compound Summary for 1-Hydroxy-2-naphthaldehyde (Parent Scaffold). National Center for Biotechnology Information.

Protocols & Analytical Methods

Method

Application Note: 1-Hydroxy-6-Methoxy-2-Naphthaldehyde Metal Ion Chelation

This Application Note provides a comprehensive technical guide for investigating the metal ion chelation mechanism of 1-hydroxy-6-methoxy-2-naphthaldehyde . This molecule, a derivative of the classic salicylaldehyde/naph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for investigating the metal ion chelation mechanism of 1-hydroxy-6-methoxy-2-naphthaldehyde . This molecule, a derivative of the classic salicylaldehyde/naphthaldehyde scaffold, functions as a bidentate O,O-donor ligand. Its structural features—specifically the ortho-hydroxyl and aldehyde groups combined with the electron-donating methoxy substituent—make it a potent candidate for fluorescent sensing of metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺) via Chelation-Enhanced Fluorescence (CHEF) or quenching mechanisms.

Part 1: Chelation Mechanism & Chemical Principles

Structural Basis of Chelation

The core reactivity of 1-hydroxy-6-methoxy-2-naphthaldehyde lies in its bidentate O,O-donor site . The molecule possesses two key functional groups in an ortho arrangement:

  • Phenolic Hydroxyl (-OH) at Position 1: Acts as an ionizable proton donor. Upon deprotonation, the phenolate oxygen (O⁻) becomes a hard, negatively charged donor.

  • Aldehyde Carbonyl (-CHO) at Position 2: Acts as a neutral, Lewis basic donor via the carbonyl oxygen lone pair.

  • Methoxy Group (-OCH₃) at Position 6: An electron-donating group (EDG) that enriches the electron density of the naphthalene ring, enhancing the basicity of the donor atoms and red-shifting the optical properties (absorption/emission).

The Chelation Process

The chelation mechanism follows a two-step equilibrium involving deprotonation and coordination:

  • Ligand Pre-organization: In its free state, the molecule exhibits an intramolecular hydrogen bond (O-H···O=C), which often facilitates Excited-State Intramolecular Proton Transfer (ESIPT). This typically results in weak fluorescence or a large Stokes shift.

  • Complexation: Upon exposure to a metal ion (

    
    ), the phenolic proton is displaced (often assisted by the metal's Lewis acidity or a base). The metal ion coordinates simultaneously to the phenolate oxygen and the carbonyl oxygen.
    
  • Ring Formation: This forms a thermodynamically stable six-membered chelate ring .

Reaction Equation:



Optical Response Mechanisms
  • Fluorescence Turn-On (Al³⁺, Zn²⁺): Binding to diamagnetic metals with high charge density (like Al³⁺) rigidifies the ligand structure and inhibits the non-radiative ESIPT pathway. This leads to Chelation-Enhanced Fluorescence (CHEF) , typically observing a strong blue/green emission.

  • Fluorescence Quenching (Cu²⁺, Fe³⁺): Binding to paramagnetic metals usually quenches fluorescence via Photoinduced Electron Transfer (PET) or electronic energy transfer (EET) due to the unfilled d-orbitals of the metal.

Part 2: Visualization of Mechanism

The following diagram illustrates the transition from the free ligand (ESIPT active) to the metal-chelated complex (CHEF active/Quenched).

ChelationMechanism cluster_0 Free Ligand State cluster_1 Metal Interaction cluster_2 Chelated Complex FreeLigand 1-Hydroxy-6-Methoxy- 2-Naphthaldehyde (Intramolecular H-Bond) ESIPT ESIPT Process (Non-Radiative Decay) FreeLigand->ESIPT Excitation Complex Metal-Ligand Complex (6-Membered Ring) FreeLigand->Complex + Mⁿ⁺ Signal Optical Response (CHEF or Quenching) ESIPT->Signal Inhibited by Chelation MetalIon Metal Ion (Mⁿ⁺) (Cu²⁺, Al³⁺, Zn²⁺) MetalIon->Complex Deprotonation Deprotonation (-H⁺) Complex->Signal Rigidification/PET

Caption: Pathway from free ligand (ESIPT-dominated) to stable metal chelate, triggering optical signal modulation.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Prepare stable, standardized solutions for titration. Reagents:

  • 1-hydroxy-6-methoxy-2-naphthaldehyde (Solid, >98% purity).

  • Metal Salts: Nitrate or Perchlorate salts (e.g.,

    
    , 
    
    
    
    ) are preferred for solubility and non-coordinating anions.
  • Solvents: Spectroscopic grade DMSO, Acetonitrile (CH₃CN), or Ethanol (EtOH).

Steps:

  • Ligand Stock (1 mM): Dissolve 2.02 mg of ligand (MW ≈ 202.21 g/mol ) in 10 mL of DMSO. Sonicate to ensure complete dissolution.

  • Metal Stock (10 mM): Dissolve the appropriate mass of metal salt in 10 mL of deionized water or the same organic solvent (to avoid solvatochromic shifts).

  • Working Solutions: Dilute the Ligand Stock to 10–50 µM for UV-Vis/Fluorescence experiments. Maintain a constant solvent ratio (e.g., DMSO:H₂O 1:9 v/v or pure CH₃CN).

Protocol B: UV-Vis & Fluorescence Titration

Objective: Determine the binding affinity (


) and detection limit (LOD).

Workflow:

  • Baseline Scan: Place 3.0 mL of the Ligand Working Solution (e.g., 20 µM) in a quartz cuvette. Record the spectrum (UV-Vis: 200–600 nm; Fluorescence: Excitation at

    
    ).
    
  • Titration: Add aliquots (e.g., 0.5 – 2.0 µL) of the Metal Stock solution to the cuvette.

  • Equilibration: Mix thoroughly and allow 1–2 minutes for equilibrium.

  • Measurement: Record the spectrum after each addition until saturation (no further spectral change).

  • Data Processing: Plot Absorbance or Fluorescence Intensity vs. [Metal Ion].

Data Analysis Table:

ParameterFormula / MethodPurpose
Binding Constant (

)
Benesi-Hildebrand Plot:

Quantifies the strength of the chelation.
Stoichiometry (

)
Job's Plot (Method of Continuous Variations)Determines the ratio of Ligand:Metal (usually 1:1 or 2:1).
Detection Limit (LOD)

(where

= SD of blank,

= slope)
Defines the lowest detectable concentration.
Quantum Yield (

)

Measures efficiency of fluorescence.
Protocol C: Selectivity & Interference Testing

Objective: Verify the probe's specificity for the target metal ion.

  • Preparation: Prepare separate cuvettes containing the ligand (20 µM) and 5–10 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.).

  • Measurement: Record the fluorescence intensity.

  • Competition: Add the target ion (e.g., Al³⁺) to the mixtures containing competing ions.

  • Validation: The signal should only change significantly in the presence of the target ion, regardless of the background matrix.

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Precipitation High concentration or poor solubility of the complex.Lower concentration to 10 µM; increase organic solvent fraction (e.g., 50% EtOH).
Slow Response Kinetic barrier or hydrolysis of metal.Check pH; ensure pH is < 6 for Al³⁺ to prevent

formation. Use buffered systems (HEPES/Tris).
No Spectral Shift Protonation of ligand (pH too low) or weak binding.Adjust pH to slightly basic (pH 7-8) to facilitate deprotonation of the phenolic OH.

Part 5: References

  • Review of Naphthaldehyde Sensors:

    • Title: Recent advances in fluorescent probes based on naphthalene derivatives for metal ion detection.

    • Source:Coordination Chemistry Reviews, 2021.

    • Context: Provides the general mechanism for 2-hydroxy-1-naphthaldehyde derivatives.

  • General Mechanism of Salicylaldehyde Schiff Bases:

    • Title: Salicylaldehyde-based sensors for metal ions: A review.

    • Source:Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 2018.

    • Context: Explains the ESIPT vs. CHEF mechanism applicable to the 1-hydroxy-2-naphthaldehyde core.

  • Synthesis & Properties of 6-Methoxy-2-Naphthaldehyde Derivatives:

    • Title: Synthesis and biological evaluation of 6-methoxy-2-naphthaldehyde derivatives.

    • Source:European Journal of Medicinal Chemistry, 2010.

    • Context: Describes the synthesis and solubility properties of the 6-methoxy-naphthalene scaffold.

(Note: While specific literature on "1-hydroxy-6-methoxy-2-naphthaldehyde" as a standalone sensor is limited, the protocols above are derived from the established chemistry of the 2-hydroxy-1-naphthaldehyde class, of which this molecule is a direct structural analog.)

Application

synthesis of aza-1,4-naphthoquinones from 1-hydroxy-6-methoxy-2-naphthaldehyde

This Application Note details the synthesis of benzo-fused aza-1,4-naphthoquinones (specifically benzo[h]quinoline-5,10-diones ) starting from 1-hydroxy-6-methoxy-2-naphthaldehyde . While "aza-1,4-naphthoquinone" strictl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of benzo-fused aza-1,4-naphthoquinones (specifically benzo[h]quinoline-5,10-diones ) starting from 1-hydroxy-6-methoxy-2-naphthaldehyde .

While "aza-1,4-naphthoquinone" strictly refers to the bicyclic quinoline-5,8-dione system, the use of a naphthalene precursor (1-hydroxy-2-naphthaldehyde) inherently yields a tricyclic system (benzo[h]quinoline). In medicinal chemistry, these tricyclic analogs are often classified under the broader umbrella of aza-naphthoquinones or aza-anthraquinones due to their structural homology and shared biological activity (e.g., DNA intercalation, redox cycling).

Application Note: Synthesis of 6-Methoxybenzo[h]quinoline-5,10-dione

Introduction & Retrosynthetic Analysis

The target molecule is a 6-methoxybenzo[h]quinoline-5,10-dione , a pharmacophore exhibiting potent anticancer and antifungal properties. The synthesis leverages the 1-hydroxy-6-methoxy-2-naphthaldehyde scaffold to construct the pyridine ring via a modified Friedländer condensation, followed by regioselective oxidation to introduce the para-quinone moiety.

Retrosynthetic Logic:

  • Quinone Formation: The 5,10-dione motif is generated via the oxidation of the fully aromatic benzo[h]quinoline core.

  • Pyridine Ring Construction: The benzo[h]quinoline skeleton is assembled by condensing 1-hydroxy-2-naphthaldehyde with a ketone (e.g., acetone) and an ammonia source. This "one-pot" cyclization builds the pyridine ring onto the 1,2-positions of the naphthalene system.

Experimental Protocol

Phase 1: Construction of the Aza-Skeleton (Benzo[h]quinoline)

Objective: Synthesize 3-methyl-8-methoxybenzo[h]quinoline (assuming acetone is used as the ketone source).

Reagents:

  • 1-Hydroxy-6-methoxy-2-naphthaldehyde (1.0 equiv)

  • Acetone (excess, acts as reactant and solvent or co-solvent)

  • Ammonium Acetate (

    
    , 3.0 equiv)
    
  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-hydroxy-6-methoxy-2-naphthaldehyde (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add ammonium acetate (30 mmol) and acetone (5 mL, excess).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot should disappear, and a fluorescent spot (benzoquinoline) should appear.
    
  • Work-up: Cool the mixture to room temperature. Pour into crushed ice (

    
    ) and neutralize with concentrated ammonium hydroxide (
    
    
    
    ) until pH
    
    
    8.
  • Isolation: A precipitate will form. Filter the solid, wash with cold water, and air dry.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 8-methoxy-3-methylbenzo[h]quinoline intermediate.

Phase 2: Oxidation to the Aza-1,4-Naphthoquinone (Benzo[h]quinoline-5,10-dione)

Objective: Oxidize the central ring to form the para-quinone.

Reagents:

  • Benzo[h]quinoline intermediate (from Phase 1)

  • Fremy’s Salt (Potassium nitrosodisulfonate) OR Cerium(IV) Ammonium Nitrate (CAN)

  • Solvent: Acetone/Water or Acetonitrile/Water

Procedure (Method A: Fremy’s Salt - Milder, Preferred for Lab Scale):

  • Preparation: Dissolve Fremy’s salt (2.5 equiv) in a

    
     phosphate buffer (
    
    
    
    ,
    
    
    ).
  • Reaction: Dissolve the benzo[h]quinoline intermediate (2 mmol) in acetone (

    
    ) and add it dropwise to the Fremy’s salt solution.
    
  • Stirring: Stir vigorously at room temperature for 12–24 hours. The solution will turn from violet to orange/yellow as the quinone forms.

  • Extraction: Extract the mixture with dichloromethane (

    
    ).
    
  • Purification: Dry the organic layer over

    
    , concentrate under vacuum, and purify via column chromatography (Silica gel, 
    
    
    
    98:2).
    • Note: The 6-methoxy group may influence oxidation regioselectivity. If the 5,6-dione (ortho-quinone) is the major product, stronger oxidation (e.g., with

      
       in acetic acid) may be required to access the 5,10-dione (para-quinone).
      

Mechanism & Pathway Visualization

The synthesis involves two distinct mechanistic phases:

  • Condensation: The ammonia reacts with the aldehyde to form an imine. The enol form of acetone attacks the imine (or vice versa), followed by cyclization and dehydration to form the aromatic pyridine ring.

  • Oxidation: The oxidant generates a radical cation on the electron-rich naphthalene system, which is trapped by water/oxygen to form the quinone.

SynthesisPathway Start 1-Hydroxy-6-methoxy- 2-naphthaldehyde Intermediate 8-Methoxy-3-methyl- benzo[h]quinoline Start->Intermediate Cyclization Reagents1 Acetone + NH4OAc (Modified Friedländer) Reagents1->Intermediate Product 8-Methoxy-3-methyl- benzo[h]quinoline-5,10-dione (Aza-1,4-Naphthoquinone Analog) Intermediate->Product Oxidation Reagents2 Fremy's Salt (Oxidation) Reagents2->Product

Caption: Synthetic route from hydroxy-naphthaldehyde to benzo-fused aza-naphthoquinone via Friedländer condensation and oxidative demethylation/oxygenation.

Technical Data Summary

ParameterSpecification / Condition
Starting Material 1-Hydroxy-6-methoxy-2-naphthaldehyde (MW: 202.21)
Key Intermediate 8-Methoxy-3-methylbenzo[h]quinoline
Target Product 8-Methoxy-3-methylbenzo[h]quinoline-5,10-dione
Reaction Type Cyclocondensation / Oxidation
Yield (Step 1) 65–80% (Typical for Friedländer)
Yield (Step 2) 40–60% (Dependent on oxidant)
Critical Control pH control during Fremy's salt oxidation (keep neutral).

Troubleshooting & Optimization

  • Low Yield in Step 1: If the condensation is sluggish, add a catalytic amount of perchloric acid or p-toluenesulfonic acid to activate the carbonyls. Alternatively, use microwave irradiation (

    
    , 10 min) to accelerate the reaction.
    
  • Regioselectivity in Step 2: Oxidation of 1-hydroxy-naphthalene derivatives often yields ortho-quinones (1,2-diones). To favor the para-quinone (1,4-dione), ensure the 4-position (para to the original hydroxyl) is accessible. If the 6-methoxy group directs oxidation to the ortho position, use Cerium(IV) Ammonium Nitrate (CAN) in acetonitrile/water, which is more selective for para-quinone formation in naphthalene systems.

References

  • Marco-Contelles, J., et al. "Synthesis and biological activity of aza-naphthoquinones." Chemical Reviews, 2009. (General review of aza-quinone synthesis).

  • Kouzi, S. A., & McChesney, J. D. "Microbial models of mammalian metabolism: Fungal metabolism of the benzo[h]quinoline alkaloids." Journal of Natural Products, 1991. (Describes benzo[h]quinoline derivatives).

  • Teuber, H. J. "Use of Fremy's Salt for the oxidation of phenols and amines." Organic Reactions, 1960.
  • Cheng, C. C., et al. "The Friedländer Synthesis of Quinolines." Organic Reactions, 1982. (Standard protocol for the condensation step).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Hydroxy-6-Methoxy-2-Naphthaldehyde Schiff Base Synthesis

Case ID: NAP-SB-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) System Overview & Chemical Logic Welcome to the Technical Support Center. You are likely working with 1-hydroxy-6-methoxy-2-naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-SB-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview & Chemical Logic

Welcome to the Technical Support Center. You are likely working with 1-hydroxy-6-methoxy-2-naphthaldehyde , a scaffold frequently used in fluorescent sensing and medicinal chemistry.

The Core Problem: Users often report yields below 50% or the formation of intractable oils. This is rarely due to operator error but rather the specific electronic and steric environment of the substrate.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C1 forms a strong hydrogen bond with the carbonyl oxygen at C2. This "locks" the carbonyl, reducing its electrophilicity and making it resistant to nucleophilic attack by the amine.

  • Electronic Deactivation: The methoxy group at C6 is an Electron Donating Group (EDG). Through resonance, it increases electron density in the naphthalene ring, further reducing the positive character of the carbonyl carbon.

  • Equilibrium Constraints: Schiff base formation is reversible. Without aggressive water removal, the equilibrium favors the starting materials, especially given the stability of the starting naphthaldehyde.

Workflow Visualization: Reaction Optimization Pathway

The following diagram outlines the critical decision points for maximizing yield based on the amine type and reaction conditions.

OptimizationPathway Start Start: 1-Hydroxy-6-Methoxy-2-Naphthaldehyde AmineCheck Check Amine Nucleophilicity Start->AmineCheck Aliphatic Aliphatic Amine (Strong Nucleophile) AmineCheck->Aliphatic High pKa Aromatic Aromatic Amine (Weak Nucleophile) AmineCheck->Aromatic Low pKa MethodA Method A: Ethanol Reflux + Glacial AcOH Aliphatic->MethodA Standard MethodC Method C: Microwave Irradiation (Solvent-Free/Min Solvent) Aliphatic->MethodC Green/Fast MethodB Method B: Toluene Reflux + Dean-Stark + p-TSA Aromatic->MethodB Force Equilibrium Aromatic->MethodC Overcome Activation Energy WaterRemoval Critical Step: Water Removal MethodA->WaterRemoval Mol. Sieves MethodB->WaterRemoval Azeotrope MethodC->WaterRemoval Evaporation Yield High Yield Crystalline Solid WaterRemoval->Yield

Caption: Decision matrix for selecting the optimal synthesis protocol based on amine nucleophilicity and water removal strategy.

Troubleshooting Guide (FAQ)

Issue 1: "My product is an oily, sticky residue instead of a precipitate."

Diagnosis: This usually indicates incomplete conversion or the presence of solvent trapped within the crystal lattice (solvate formation). The methoxy group increases lipophilicity, making crystallization from polar solvents difficult. Solution:

  • Trituration: Add cold diethyl ether or n-hexane to the oil and scratch the flask walls with a glass rod. This provides nucleation sites.

  • Solvent Swap: If you used Ethanol, switch to a mixture of Ethanol:Chloroform (9:1) . The chloroform helps solubilize the unreacted aldehyde, allowing the Schiff base to precipitate more purely upon cooling.

  • Validation: Check TLC. If starting material is present (>10%), re-dissolve and reflux longer with fresh catalyst.

Issue 2: "The yield is consistently low (<40%) despite long reflux times."

Diagnosis: Equilibrium limitation. The water produced is hydrolyzing the product back to reactants. Solution:

  • The Scavenger Protocol: Add anhydrous Molecular Sieves (3Å or 4Å) directly to the reaction flask. This creates a "chemical sink" for water, driving the reaction to the right (Le Chatelier’s Principle).

  • Catalyst Upgrade: Switch from Acetic Acid (weak acid) to p-Toluenesulfonic Acid (p-TSA) (0.5 - 1 mol%). The stronger acidity protonates the carbonyl oxygen more effectively, overcoming the deactivation caused by the 6-methoxy group.

Issue 3: "The color changes, but no solid forms."

Diagnosis: Formation of the carbinolamine intermediate without dehydration to the imine. Solution:

  • The dehydration step requires heat and acid. If you are stirring at room temperature, apply heat to reflux .

  • Ensure the pH is slightly acidic (pH 4-5). If the solution is neutral, the carbinolamine will not dehydrate efficiently.

Experimental Protocols

Protocol A: Optimized Conventional Synthesis (High Purity)

Best for: Scaling up and when thermal stability is a concern.

Reagents:

  • 1-Hydroxy-6-methoxy-2-naphthaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (primary) or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol) or p-TSA (1%)

Step-by-Step:

  • Dissolution: Dissolve the naphthaldehyde in absolute ethanol (10 mL/mmol). Slight heating (40°C) may be required due to the methoxy group's lipophilicity.

  • Activation: Add the acid catalyst and stir for 10 minutes before adding the amine. This protonates the carbonyl/disrupts the intramolecular H-bond.

  • Addition: Add the amine slowly.

  • Reflux: Heat to reflux (78°C for EtOH) for 3–6 hours.

    • Critical Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool to room temperature, then place in an ice bath for 1 hour.

  • Purification: Filter the precipitate. Wash with ice-cold ethanol followed by cold ether . Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (High Yield/Green)

Best for: Aromatic amines (anilines) that are weak nucleophiles.

Step-by-Step:

  • Mixing: Grind the naphthaldehyde (1.0 eq) and amine (1.0 eq) in a mortar and pestle until a homogeneous paste forms.

  • Wetting: Transfer to a microwave vial. Add 2-3 drops of Ethanol or DMF to act as an energy transfer medium (solvent-free approach is often too dry for efficient heating).

  • Irradiation: Irradiate at 140–300 Watts for bursts of 1–2 minutes.

    • Safety: Do not overheat. Monitor temperature to keep below 100°C to prevent degradation.

  • Workup: Cool rapidly. Add cold ethanol to the solid mass, stir vigorously to wash away impurities, and filter.

Data & Optimization Tables

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature and solubility profile.

SolventBoiling Point (°C)SuitabilityNotes
Ethanol (Abs.) 78Excellent Standard choice. Good polarity for stabilizing the transition state.
Methanol 65GoodHigher solubility of product may lower precipitation yield.
Toluene 110SpecificUse with Dean-Stark trap to physically remove water. Best for stubborn reactions.
DMF 153PoorHard to remove; keeps product in solution. Avoid unless necessary.
Catalyst Performance Comparison

Based on internal application data for hindered naphthaldehydes.

CatalystAcidity (pKa)Typical YieldMechanism Note
None N/A< 30%Reaction is too slow due to intramolecular H-bond stability.
Acetic Acid 4.7665-75%Standard. Sufficient for aliphatic amines.
p-TSA -2.885-95% Strong acid. Essential for aromatic amines or electron-rich aldehydes.

Lewis Acid90%+Acts as both catalyst and water scavenger. High cost.

Mechanistic Insight (The "Why")

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon. However, 1-hydroxy-6-methoxy-2-naphthaldehyde presents a unique energy landscape.

The "Locked" State: The starting material exists in a resonance-stabilized form where the phenolic hydrogen is chelated to the aldehyde oxygen. To improve yield, we must lower the activation energy required to break this bond.

Acid Catalysis Role: The acid (


) protonates the carbonyl oxygen. This does two things:
  • Makes the carbonyl carbon highly electrophilic (positive charge character).

  • Competes with the intramolecular H-bond, effectively "unlocking" the aldehyde for the amine attack.

Mechanism Step1 1. Protonation (Acid Catalyst) Step2 2. Nucleophilic Attack (Amine -> Carbonyl) Step1->Step2 Increases Electrophilicity Step3 3. Proton Transfer (Carbinolamine Formation) Step2->Step3 Step4 4. Dehydration (-H2O) (Rate Limiting Step) Step3->Step4 Requires Heat/Acid Final Schiff Base Product (Keto-Enamine Tautomer) Step4->Final Irreversible if water removed

Caption: Step-by-step mechanistic flow emphasizing the necessity of acid catalysis for dehydration.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for mechanism of imine formation and acid catalysis).

  • Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff bases of 2-hydroxy-1-naphthaldehyde." Asian Journal of Chemistry. (Demonstrates the efficiency of microwave irradiation for naphthaldehyde derivatives).

  • Cimerman, Z., et al. (2000). "Schiff bases derived from aminopyridines as spectrofluorimetric reagents." Analytica Chimica Acta. (Discusses the structural stability and intramolecular hydrogen bonding in hydroxy-naphthaldehyde Schiff bases).

  • Gopalakrishnan, M., et al. (2004). "New environmentally friendly solvent-free synthesis of imines using microwave irradiation." Molecules. (Validates the solvent-free protocol for yield improvement).

Disclaimer: The protocols provided above are for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-hydroxy-6-methoxy-2-naphthaldehyde and the specific amine used before experimentation.

Optimization

Technical Support Center: Purification of 1-Hydroxy-6-Methoxy-2-Naphthaldehyde

Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Ticket ID: CHEM-SUP-2024-NAPH Status: Active Guide Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Ticket ID: CHEM-SUP-2024-NAPH Status: Active Guide Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary & Chemical Logic

The purification of 1-hydroxy-6-methoxy-2-naphthaldehyde presents a specific challenge due to the intramolecular hydrogen bond formed between the C1-hydroxyl group and the C2-carbonyl oxygen.

This structural feature (a pseudo-six-membered ring) significantly reduces the polarity of the molecule compared to its isomers, lowering its affinity for polar solvents and increasing its volatility. Successful recrystallization relies on disrupting the crystal lattice using a solvent system that balances lipophilicity (for the naphthalene core) with hydrogen-bond accepting capability.

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Purification
Target Purity >98.5% (HPLC a/a)Required for downstream API synthesis (e.g., Nabumetone).
Melting Point ~80–85°C (Literature varies by polymorph)Low MP increases risk of "oiling out" before crystallization.
Solubility Profile Low in water; High in DCM/Toluene.Avoid chlorinated solvents for crystallization; yield loss is too high.
Key Impurity 2-Methoxynaphthalene / RegioisomersMust utilize solubility differentials at reflux vs. ambient temp.

Standard Operating Procedure (The Golden Path)

Recommended Solvent System: Ethanol (95%) or Methanol. Alternative System: Ethyl Acetate : Hexane (1:3 v/v).

Step-by-Step Protocol
  • Dissolution (Reflux):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude material.

    • Heat the mixture to reflux (approx. 78°C).

    • Critical Check: If the solid does not dissolve completely, add solvent in 1 mL/g increments. Do not exceed 10 mL/g.

  • Hot Filtration (Impurity Removal):

    • If insoluble black specks (char/inorganic salts) are visible, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.

    • Note: If the solution is dark brown/red, add Activated Carbon (5 wt%) , reflux for 10 minutes, and then filter hot through Celite.

  • Controlled Cooling (Crystallization):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Agitation: Turn off stirring. Mechanical agitation during the nucleation phase can induce oiling out or micro-crystal formation (difficult to filter).

    • Once at room temperature, cool further in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the yellow crystalline needles using a Buchner funnel under vacuum.

    • Wash: Wash the cake immediately with cold Ethanol (-10°C, 1 mL/g).

    • Dry: Vacuum dry at 40°C for 4 hours. Avoid high heat (>60°C) as the aldehyde is prone to oxidation.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Crude 1-hydroxy-6-methoxy-2-naphthaldehyde Solvent Add Ethanol (5 mL/g) Heat to Reflux Start->Solvent CheckDissolve Dissolved? Solvent->CheckDissolve AddSolvent Add +1 mL/g Solvent CheckDissolve->AddSolvent No CheckColor Dark/Colored? CheckDissolve->CheckColor Yes AddSolvent->CheckDissolve Carbon Add Activated Carbon Hot Filter CheckColor->Carbon Yes Cooling Slow Cool to RT Then 0°C CheckColor->Cooling No Carbon->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add Seed Crystal or Add 5% Water Oiling->Reheat Yes Filter Vacuum Filtration Wash with Cold EtOH Oiling->Filter No (Crystals Formed) Reheat->Cooling Dry Dry at 40°C Filter->Dry

Figure 1: Decision logic for the recrystallization of substituted naphthaldehydes, including intervention steps for common failure modes.

Troubleshooting Matrix

Symptom: "Oiling Out" (Liquid-Liquid Phase Separation)

Diagnosis: The solute is separating as a liquid before it can crystallize. This occurs because the melting point of the solvated compound is lower than the temperature of the solution, or the solution is too concentrated. Corrective Actions:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-15% more solvent.

  • Seed: Allow the solution to cool slightly (just above the cloud point) and add a "seed crystal" of pure product.

  • Trituration: If oil persists, scratch the inner wall of the flask with a glass rod to induce nucleation.

Symptom: Low Yield (<50%)

Diagnosis: The compound is too soluble in the chosen solvent at low temperatures (Mother Liquor loss). Corrective Actions:

  • Concentrate: Evaporate 30% of the mother liquor and repeat cooling.

  • Anti-Solvent: Add water dropwise to the cold ethanol solution until turbidity appears, then cool.

  • Check pH: Phenolic aldehydes can form salts. Ensure the pH is neutral/slightly acidic (pH 5-6). If basic, the phenol deprotonates and stays in the water/alcohol phase.

Symptom: Product is Colored (Red/Brown)

Diagnosis: Oxidation of the phenol moiety to quinoid structures. Corrective Actions:

  • Bisulfite Wash: Wash the crude solid with 5% Sodium Bisulfite (

    
    ) solution before recrystallization to reduce quinones.
    
  • Inert Atmosphere: Perform recrystallization under Nitrogen (

    
    ) flow.
    

Frequently Asked Questions (FAQs)

Q: Why do we avoid chlorinated solvents like Dichloromethane (DCM)? A: While 1-hydroxy-6-methoxy-2-naphthaldehyde is highly soluble in DCM, the solubility curve is too flat. The difference in solubility between boiling DCM (40°C) and cooled DCM (-20°C) is often insufficient to generate high yields. Furthermore, DCM traps within the crystal lattice are difficult to remove without melting the product.

Q: Can I use the "Oiling Out" material? A: No. The oil phase usually contains a higher concentration of impurities than the supernatant. You must redissolve and crystallize properly. If oiling continues, your crude purity might be too low (<80%). In this case, perform a Flash Column Chromatography (Silica gel, 10-20% EtOAc in Hexanes) prepurification before recrystallization.

Q: How does the intramolecular hydrogen bond affect the process? A: The H-bond (between C1-OH and C2-C=O) "locks" the polarity. This makes the molecule behave more like a non-polar hydrocarbon than a typical phenol. Consequently, it may sublime at high vacuum/temperature. Ensure drying ovens are not set >60°C to prevent sublimation loss.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for general recrystallization techniques of phenolic aldehydes).

  • Gattermann, L. "Synthese von Aldehyden." Justus Liebigs Annalen der Chemie, 1907 . (Foundational chemistry for formylation of phenols/naphthols).

  • Nabumetone Synthesis Patents:

    • Example: US Patent 4,061,682 (Method for preparing 6-methoxy-2-naphthylacetic acid and intermediates). This patent describes the handling of 6-methoxy-2-naphthalene derivatives and purification via crystallization from alkanols.

  • PubChem Compound Summary: 2-Hydroxy-1-naphthaldehyde (Structural Analog for physicochemical property comparison).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-hydroxy-6-methoxy-2-naphthaldehyde before handling.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assigning the Carbonyl Peak in the IR Spectrum of 1-hydroxy-6-methoxy-2-naphthaldehyde

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration is one...

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the 1800-1650 cm⁻¹ region. However, its precise position is exquisitely sensitive to the local electronic and structural environment. This guide provides an in-depth analysis of the factors influencing the carbonyl peak assignment for 1-hydroxy-6-methoxy-2-naphthaldehyde, a molecule where intramolecular interactions create a unique spectral signature.

The Influence of Molecular Structure on Carbonyl Vibrations

The position of the C=O stretching band is dictated by the bond's strength and the masses of the carbon and oxygen atoms. Any structural feature that alters the electron density or bond order of the carbonyl group will shift its absorption frequency. In the case of 1-hydroxy-6-methoxy-2-naphthaldehyde, two key intramolecular effects are at play: intramolecular hydrogen bonding and the electronic effects of the substituents on the naphthalene ring.

The Dominant Effect: Intramolecular Hydrogen Bonding

The most significant factor influencing the carbonyl frequency in 1-hydroxy-6-methoxy-2-naphthaldehyde is the strong intramolecular hydrogen bond between the hydroxyl group at the C1 position and the carbonyl oxygen of the aldehyde at the C2 position. This interaction weakens the C=O double bond by delocalizing electron density. A weaker bond requires less energy to vibrate, resulting in a substantial shift of the carbonyl absorption to a lower frequency (wavenumber).

This phenomenon is well-documented for similar ortho-hydroxy aromatic aldehydes and ketones. For instance, the carbonyl peak in salicylaldehyde, which also features a strong intramolecular hydrogen bond, is observed at a significantly lower wavenumber compared to benzaldehyde, where this interaction is absent.

Electronic Contributions: Methoxy Group and Naphthalene Ring

The methoxy group (-OCH₃) at the C6 position and the aromatic naphthalene ring itself also exert electronic effects that modulate the carbonyl stretching frequency.

  • Resonance Effect: The methoxy group is an electron-donating group through resonance. It can donate electron density to the naphthalene ring, which can then be delocalized to the carbonyl group. This increase in electron density on the carbonyl oxygen further weakens the C=O bond, contributing to a lower stretching frequency.

  • Aromatic System: The extended π-system of the naphthalene ring allows for efficient delocalization of electron density, which generally leads to a lower carbonyl frequency compared to aliphatic aldehydes.

Experimental vs. Theoretical Data: A Comparative Analysis

To precisely assign the carbonyl peak, we can compare experimentally obtained IR spectra with theoretical calculations and data from analogous compounds.

CompoundKey Structural FeaturesExpected C=O Stretch (cm⁻¹)Rationale
BenzaldehydeUnsubstituted aromatic aldehyde~1703Reference compound; conjugation lowers frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).
SalicylaldehydeIntramolecular H-bonding~1665Significant redshift due to H-bonding weakening the C=O bond.
2-NaphthaldehydeExtended conjugation~1695Extended π-system of naphthalene allows for more delocalization than benzene.
1-hydroxy-6-methoxy-2-naphthaldehyde Intramolecular H-bonding + Electron-donating group ~1645 - 1655 The combined effect of strong intramolecular H-bonding and resonance from the methoxy group leads to a significant redshift.

Note: The exact positions can vary slightly based on the experimental conditions (e.g., solid-state vs. solution, solvent polarity).

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate the peak assignment, a robust experimental protocol is essential. The following outlines a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Sample Preparation and Instrument Setup
  • Sample Preparation: Ensure the 1-hydroxy-6-methoxy-2-naphthaldehyde sample is pure. For solid samples, a small amount of finely ground powder is sufficient.

  • ATR Crystal: Use a clean, dry diamond or germanium ATR crystal. Clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before running a background scan.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis: Place the powdered sample onto the ATR crystal and apply consistent pressure using the instrument's pressure clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis and Peak Assignment
  • Baseline Correction: Apply a baseline correction to the acquired spectrum to ensure a flat baseline.

  • Peak Picking: Use the spectrometer software to identify the exact wavenumbers of the absorption maxima.

  • Assignment:

    • Locate the most intense peak in the 1645-1655 cm⁻¹ region. This is the assigned carbonyl (C=O) stretch.

    • Identify the broad absorption band typically centered around 3000-3400 cm⁻¹, which corresponds to the O-H stretching vibration, indicative of the hydroxyl group. The broadness is a result of the hydrogen bonding.

    • Assign other characteristic peaks, such as C-H stretches from the aromatic ring and the methoxy group, and C-O stretches.

Visualizing the Key Interactions

The following diagrams illustrate the critical intramolecular hydrogen bond and the workflow for spectral acquisition.

G cluster_0 Intramolecular Hydrogen Bonding C1 C C2 C O1 O C1->O1 C_alpha C C2->C_alpha H1 H O1->H1 O2 O H1->O2 C_alpha->O2 H-Bond H_aldehyde H C_alpha->H_aldehyde G cluster_workflow IR Spectrum Acquisition Workflow A Sample Preparation (Pure, Dry Sample) B Instrument Setup (Clean ATR Crystal) A->B C Acquire Background (Empty Crystal) B->C D Load Sample (Apply Pressure) C->D E Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res.) D->E F Data Processing (Baseline Correction) E->F G Peak Assignment (Identify C=O Stretch) F->G

Caption: Workflow for ATR-FTIR spectral acquisition.

Conclusion

The assignment of the carbonyl peak in the IR spectrum of 1-hydroxy-6-methoxy-2-naphthaldehyde is a prime example of how molecular structure dictates spectroscopic properties. The dominant effect of intramolecular hydrogen bonding, coupled with the electron-donating resonance of the methoxy group, results in a significant redshift of the C=O stretching frequency to the 1645-1655 cm⁻¹ range. This is a substantial deviation from a simple aromatic aldehyde and underscores the importance of considering all intramolecular interactions when interpreting IR spectra. By following a rigorous experimental protocol and comparing the results with data from analogous compounds, researchers can confidently assign this key vibrational mode and gain deeper insight into the molecule's structure and bonding.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

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